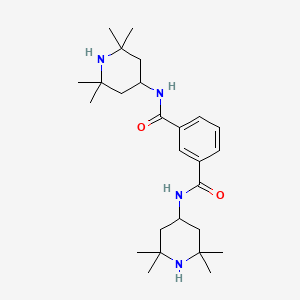

N1,N3-Bis(2,2,6,6-tetramethylpiperidin-4-yl)isophthalamide

Description

Properties

IUPAC Name |

1-N,3-N-bis(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42N4O2/c1-23(2)13-19(14-24(3,4)29-23)27-21(31)17-10-9-11-18(12-17)22(32)28-20-15-25(5,6)30-26(7,8)16-20/h9-12,19-20,29-30H,13-16H2,1-8H3,(H,27,31)(H,28,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNOCRWQLLIRON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NC(=O)C2=CC(=CC=C2)C(=O)NC3CC(NC(C3)(C)C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3068417 | |

| Record name | N,N'-Bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 1,3-Benzenedicarboxamide, N1,N3-bis(2,2,6,6-tetramethyl-4-piperidinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

42774-15-2 | |

| Record name | N,N′-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,3-benzenedicarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42774-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N1,N3-Bis(2,2,6,6-tetramethylpiperidin-4-yl)isophthalamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042774152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedicarboxamide, N1,N3-bis(2,2,6,6-tetramethyl-4-piperidinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N1,N3-BIS(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)ISOPHTHALAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJD6FK539H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism

The nucleophilic acyl substitution occurs between the amine groups of TMPA and the carbonyl chloride groups of isophthaloyl chloride. Stoichiometric ratios typically use a 1:2 molar ratio of isophthaloyl chloride to TMPA to ensure complete conversion.

Optimized Conditions

- Solvent: Dichloromethane, toluene, or xylene.

- Catalyst: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to neutralize HCl byproducts.

- Temperature: 110–120°C under reflux.

- Yield: 93–97% after crystallization.

- Combine 20.3 g isophthaloyl chloride, 36 g TMPA, 60 g toluene, and 1.5 g DMAP.

- Reflux at 110°C for 4.5–10 hours.

- Quench with aqueous alkali, crystallize at 15–20°C, and filter.

- Obtain product with 97.38% yield and melting point 270–275°C.

Ester Aminolysis with Dimethyl Isophthalate

An alternative route employs dimethyl isophthalate and excess TMPA under high-temperature conditions, avoiding corrosive acid chlorides.

Reaction Dynamics

Transesterification and subsequent aminolysis proceed via nucleophilic attack of TMPA on the ester carbonyl groups. Excess TMPA (2.2–2.4 mol equivalents) drives the reaction to completion.

Industrial-Scale Process

- Temperature: 190–230°C in a vacuum reactor.

- Catalyst: Sodium methoxide (0.1–0.5 wt%).

- Byproduct Removal: Methanol is distilled off under reduced pressure (50 mbar).

- Yield: 91.6–93.5% after vacuum distillation.

| Parameter | Value |

|---|---|

| Reactor Volume | 50 L |

| Dimethyl Isophthalate | 6.8 kg |

| TMPA | 24.0 kg |

| Product Yield | 12.4 kg (91.6%) |

Catalytic Methods with Supported Nickel

Recent advancements utilize heterogeneous catalysts to improve selectivity and reduce waste.

Nickel-Catalyzed Coupling

- Catalyst: Nickel-supported on silica or alumina (0.08–0.14 mol% Ni).

- Solvent: Acetonitrile/polyethylene glycol (3:1 v/v).

- Conditions: 60–80°C for 12–17 hours.

- Yield: 96.2–96.7%.

Advantages:

Synthesis of Key Intermediates

Isophthaloyl Chloride Production

High-purity isophthaloyl chloride is critical for optimal yields. Methods include:

2,2,6,6-Tetramethylpiperidin-4-amine (TMPA) Synthesis

- Reductive Amination:

Comparative Analysis of Methods

Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenedicarboxamide, N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using suitable reducing agents.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Chemical Properties and Structure

N1,N3-Bis(2,2,6,6-tetramethylpiperidin-4-yl)isophthalamide has the molecular formula and a molecular weight of 442.65 g/mol. It is characterized by its white to almost white powder appearance and has a melting point of approximately 274 °C. Its structure features two bulky tetramethylpiperidine groups attached to an isophthalamide backbone, which contributes to its unique properties.

Polymer Stabilizers

One of the primary applications of this compound is as a stabilizer in polymer formulations. Its ability to scavenge free radicals makes it an effective antioxidant in preventing thermal degradation of polymers during processing and service life. This property is particularly beneficial in the production of high-performance plastics and elastomers.

Coatings and Adhesives

The compound has been utilized in coatings and adhesives due to its excellent thermal stability and compatibility with various resin systems. It enhances the durability and longevity of coatings applied to automotive and industrial surfaces by preventing oxidative degradation.

Drug Delivery Systems

This compound has been investigated for use in drug delivery systems. Its ability to form stable complexes with drugs can improve the solubility and bioavailability of poorly soluble pharmaceuticals. This application is particularly relevant in the development of targeted therapies where controlled release is crucial.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant properties which can be harnessed in pharmaceutical formulations aimed at reducing oxidative stress-related diseases. Its application could extend to nutraceuticals where it may enhance the stability of active ingredients.

Intermediate for Organic Synthesis

This compound serves as an important intermediate in organic synthesis pathways. Its structure allows for further functionalization, making it valuable in the synthesis of complex organic molecules used in various applications from agrochemicals to fine chemicals.

Catalysts

The compound has also been explored as a potential catalyst in certain chemical reactions due to its steric bulk and electronic properties that can influence reaction pathways favorably.

Case Studies

Mechanism of Action

The mechanism of action of 1,3-Benzenedicarboxamide, N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)- involves its ability to stabilize free radicals and prevent oxidative degradation. The compound interacts with free radicals, neutralizing them and preventing them from causing damage to polymers and other materials . This stabilization effect is achieved through the formation of stable, non-reactive products that do not propagate further oxidative reactions .

Comparison with Similar Compounds

Key Properties :

- LogP : 5.204 (indicative of high lipophilicity) .

- Safety : Classified as harmful if swallowed (H302) .

- Applications : Primarily used as a light stabilizer (e.g., Nylostab S-EED, Eversorb 61) in polymers and coatings due to its radical-scavenging TMP groups .

Comparison with Structurally Similar Compounds

Bis-TMP Naphthalimide (CAS Not Provided)

Structural Differences :

Key Properties :

Comparison :

| Property | N1,N3-Bis-TMP Isophthalamide | Bis-TMP Naphthalimide |

|---|---|---|

| Core Structure | Isophthalamide | Naphthalimide |

| Primary Application | Polymer stabilizer | Fluorescent probe |

| LogP | 5.204 | Not reported |

| Synthesis Complexity | Moderate (2 steps) | Moderate (2 steps) |

Key Insight : The naphthalimide derivative leverages its rigid, conjugated core for fluorescence, whereas the isophthalamide analog focuses on stabilization via steric hindrance and hydrogen bonding .

CAS 24686-78-0 (Unnamed Analog)

Structural Similarity :

Comparison :

- Molecular Weight : Likely lower due to smaller substituents.

TMP-PDA (2-(2,2,6,6-Tetramethylpiperidin-4-yl)propane-1,3-diamine)

Structural Differences :

Key Properties :

4-(3-Phenylphenyl)-N-(TMP)-1,3-thiazol-2-amine (CAS Not Provided)

Structural Differences :

Key Properties :

- Molecular Weight : 391.57 g/mol (smaller than the target compound).

- Application : Likely pharmaceutical (e.g., kinase inhibition) due to thiazole’s prevalence in drug discovery .

Biological Activity

N1,N3-Bis(2,2,6,6-tetramethylpiperidin-4-yl)isophthalamide (CAS No. 42774-15-2) is a compound of significant interest due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C26H42N4O2

- Molecular Weight : 442.64 g/mol

- InChI Key : OYNOCRWQLLIRON-UHFFFAOYSA-N

- Stereochemistry : Achiral

The compound features two isophthalamide groups linked by two 2,2,6,6-tetramethylpiperidine moieties, which contribute to its unique properties and potential interactions with biological systems .

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals effectively. The compound's structural features allow it to stabilize radical intermediates, which is critical in mitigating oxidative stress in biological systems .

Neuroprotective Effects

Several studies have explored the neuroprotective effects of this compound. It has been shown to inhibit neuronal apoptosis in models of neurodegeneration. For instance, in a study involving neuroblastoma cells exposed to oxidative stress, treatment with this compound resulted in decreased cell death and improved cell viability .

Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory activity. In animal models of inflammation, administration of this compound led to reduced levels of pro-inflammatory cytokines. This suggests that it may be beneficial in conditions characterized by chronic inflammation .

Data Table: Biological Activity Summary

| Activity Type | Effect | Study Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Neuroprotective | Reduced apoptosis in neuroblastoma | |

| Anti-inflammatory | Decreased pro-inflammatory cytokines |

Case Study 1: Neuroprotection in Animal Models

In a controlled study on mice subjected to induced oxidative stress via hydrogen peroxide administration, treatment with this compound resulted in significant neuroprotection. The treated group exhibited lower levels of oxidative markers compared to the control group. Histological analysis revealed preserved neuronal architecture in the treated animals .

Case Study 2: Inflammation Reduction in Chronic Models

Another study focused on a chronic inflammation model using rats with induced arthritis. Administration of the compound led to a marked reduction in swelling and pain scores compared to untreated controls. Furthermore, histological evaluations showed decreased infiltration of inflammatory cells in joint tissues .

Q & A

Basic: What are the common synthetic routes for N1,N3-Bis(2,2,6,6-tetramethylpiperidin-4-yl)isophthalamide?

Methodological Answer:

The compound is typically synthesized via a two-step process:

Precursor Preparation : 2,2,6,6-Tetramethylpiperidin-4-amine (TMP-amine) is synthesized by catalytic hydrogenation of 2,2,6,6-tetramethylpiperidin-4-one using a Cu–Cr/γ-Al₂O₃ catalyst, achieving ~90% yield under optimized conditions (H₂ pressure: 5 MPa, temperature: 120°C) .

Amidation : TMP-amine reacts with isophthaloyl chloride in a polar aprotic solvent (e.g., DMF or THF) under inert conditions. Stoichiometric control (2:1 amine:acyl chloride ratio) and temperature (0–25°C) are critical to minimize side reactions. Purification involves recrystallization or column chromatography .

Basic: How is this compound characterized for purity and structural confirmation?

Methodological Answer:

Key characterization methods include:

Basic: What are the primary research applications of this compound?

Methodological Answer:

It serves as a hindered amine light stabilizer (HALS) in polymer research:

- Mechanism : Scavenges free radicals generated by UV exposure, extending polymer lifespan .

- Applications : Used in polyamides (e.g., nylon) to study photodegradation resistance. Efficacy tested via accelerated weathering assays (e.g., QUV testing) .

Advanced: How do steric and electronic properties of the TMP groups influence its stabilizing efficiency?

Methodological Answer:

- Steric Hindrance : The 2,2,6,6-tetramethyl substitution on the piperidine ring prevents deactivation by oxygen or acids, enhancing durability in harsh environments .

- Resonance Stabilization : Crystal structures (e.g., related bis-TMP naphthalimide) reveal resonance contributions at the amide bond (N–C bond shortening to 1.357 Å vs. 1.460 Å for single bonds), stabilizing radical intermediates .

- Hydrogen Bonding : Intermolecular N–H⋯O bonds (3.013 Å distance) organize molecules into layered structures, affecting solubility and dispersion in polymer matrices .

Advanced: How can structural disorder in crystallographic studies impact data interpretation?

Methodological Answer:

- Disorder Challenges : Crystallographic studies of bis-TMP derivatives show positional disorder in bulky TMP groups, complicating electron density maps. Strategies:

- Use high-resolution data (≤0.8 Å) and refinement tools (e.g., SHELXL) to model disorder .

- Analyze isotropic displacement parameters (B factors) to distinguish static vs. dynamic disorder .

- Implications : Disorder may reflect conformational flexibility, influencing predictions of thermal stability .

Advanced: How to resolve batch-to-batch variability in polymer stabilization studies?

Methodological Answer:

- Source : Variability arises from impurities (e.g., unreacted TMP-amine) or solvent residues.

- Mitigation :

- Analytical Controls : Quantify peptide content via amino acid analysis (AAA) and residual TFA via ion chromatography .

- Standardized Protocols : Use identical reaction conditions (solvent, catalyst batch) and post-synthesis treatments (lyophilization) .

- In-situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and intermediate formation .

Advanced: What computational methods predict its interaction with polymer matrices?

Methodological Answer:

- MD Simulations : Model diffusion coefficients in polyethylene using force fields (e.g., COMPASS III). Key parameters: van der Waals interactions between TMP methyl groups and polymer chains .

- DFT Calculations : Analyze HOMO-LUMO gaps to predict radical scavenging efficiency. Example: ΔE = 4.2 eV for the TMP-amide moiety, indicating high electron donation capacity .

Advanced: How does its performance compare to other HALS (e.g., UV-3346)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.